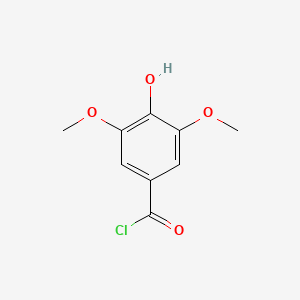

4-Hydroxy-3,5-dimethoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethoxy-4-hydroxybenzoic acid, also known as Syringic acid, is a derivative of benzoic acid . It has a molecular weight of 198.17 and its chemical formula is C₉H₁₀O₅ . It is commonly used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxy-4-hydroxybenzoic acid can be represented as 3,5-(CH₃O)₂-4-(OH)C₆H₂COOH . The 3D structure of the compound can be viewed using specific software .Physical and Chemical Properties Analysis

3,5-Dimethoxy-4-hydroxybenzoic acid is a powder with a melting point range of 204-207 °C . It has an assay of ≥96.0% (acidimetric) and should be stored below +30°C .Scientific Research Applications

Anti-Sickling and Anti-Inflammatory Properties

3,5-Dimethoxy-4-hydroxybenzoic acid has demonstrated potential in the management of sickle cell disease due to its anti-sickling properties. This compound was found to significantly inhibit the polymerization of haemoglobin S (Hb S), which is crucial in the pathogenesis of sickle cell disease. Furthermore, its efficacy extends to analgesic and anti-inflammatory activities, as evidenced by its ability to inhibit acetic acid-induced pain and decrease egg albumin-induced edema in animal models (Gamaniel et al., 2000).

Synthesis and Labeling Studies

Significant research has been conducted on the synthesis of specifically labeled compounds related to 3,5-Dimethoxy-4-hydroxybenzoic acid. This includes the preparation of 3,4,5-Trimethoxy-2H9-, 4-methoxy-3,5-dimethoxy-2H6-, and 4-hydroxy-3,5-dimethoxy-2H6-benzoic acids, useful for the creation of labeled reserpines, a class of antipsychotic and antihypertensive drugs. These labeled compounds are synthesized using deuterium as the source and are important for pharmacological and metabolic studies (Roth et al., 1982).

Environmental Photochemistry Relevance

In environmental photochemistry, 3,5-Dimethoxy-4-hydroxybenzoic acid shows novel pH-dependent photosubstitution pathways upon photolysis. This compound, upon photolysis in a chloride-enriched aqueous solution, produces chloromethane, a gas with implications in atmospheric chemistry. This behavior underscores the compound's relevance in environmental studies, particularly in understanding the photochemical pathways and their environmental impacts (Dallin et al., 2009).

Polymer Science Applications

3,5-Dimethoxy-4-hydroxybenzoic acid is also instrumental in polymer science. It has been used in the synthesis of liquid-crystalline copoly(ester–amide)s. These polymers display birefringence and variations in solubility and thermal behavior, making them applicable in advanced material sciences and engineering (Chen et al., 1988).

Medicinal Chemistry and Biochemistry Applications

In medicinal chemistry, 3,5-Dimethoxy-4-hydroxybenzoic acid has been employed in the synthesis of various pharmacologically active compounds. This includes its use in the production of methanol from aromatic acids by bacteria like Pseudomonas putida, offering insights into microbial metabolism and potential biotechnological applications (Donnelly & Dagley, 1980).

Safety and Hazards

3,5-Dimethoxy-4-hydroxybenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMFVBABPYFGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-60-9 |

Source

|

| Record name | 4-Hydroxy-3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2815979.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)

![13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2815991.png)

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)

![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)